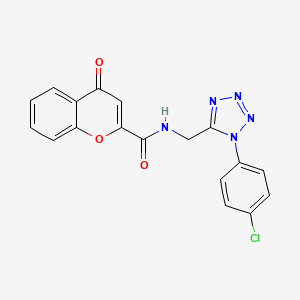

![molecular formula C16H12N2O4 B2751690 N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921546-09-0](/img/structure/B2751690.png)

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organoselenium Chemistry and Antioxidant Properties

Organoselenides, including compounds containing the benzo[d][1,3]dioxole subunit, have attracted significant attention due to their diverse applications. These compounds exhibit antioxidant properties and have been investigated for their potential in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The discovery of organoselenides acting as antioxidants, antitumor agents, anti-infectives, cytokine inducers, and immuno-modulators has further fueled research efforts in this field.

Antitumor Activity

The benzodioxole structural motif appears in various natural products and synthetic compounds with important pharmaceutical applications. Some derivatives of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated antitumor activity. For instance, novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines exhibited potent growth inhibition against HeLa, A549, and MCF-7 cell lines .

Bioactive Compounds and Vasodilatory Effects

Recent studies have highlighted the bioactivity of benzo[d][1,3]dioxole derivatives. LASSBio-294, a novel compound of this class, demonstrated inotropic and vasodilatory effects. Such findings underscore the potential therapeutic applications of these compounds .

Indole-Based Anticancer Agents

Researchers have designed and synthesized 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute myeloid leukemia (HL-60) cell lines. The indole scaffold, combined with the benzodioxole moiety, holds promise for developing effective anticancer agents .

Antimicrobial Properties

Certain benzo[d][1,3]dioxole derivatives have demonstrated antimicrobial activity. Further exploration of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide and related compounds may reveal novel antimicrobial agents .

COX-2 Inhibition and Anti-Inflammatory Potential

Given the presence of benzo[d][1,3]dioxole in COX-2 inhibitors, investigating the anti-inflammatory properties of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide derivatives is warranted. These compounds may offer insights into managing inflammatory conditions .

Mécanisme D'action

Target of Action

The primary target of N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is microtubules and their component protein, tubulin . Microtubules are a crucial part of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division .

Mode of Action

N-(2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin disrupts the normal function of microtubules, affecting several biochemical pathways. The most significant of these is the cell cycle , particularly the mitotic phase . By causing a mitotic blockade, the compound prevents cells from dividing, which can lead to cell death .

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, the compound can help to control the growth and spread of tumors .

Propriétés

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-7-10-5-11(2-3-12(10)18-15)17-16(20)9-1-4-13-14(6-9)22-8-21-13/h1-6H,7-8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJKOXSMKNBJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)

![N-mesityl-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2751612.png)

![3-(4-bromophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2751613.png)

![Methyl 3-[{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2751615.png)

![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2751620.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)

![6-(4-Fluorophenyl)-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2751626.png)

![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)